What are the physical and chemical properties of Gitogenin
What are the physical and chemical properties of Gitogenin
This guide provides an in-depth overview of the physical, chemical, and biological properties of Gitogenin, a naturally occurring steroidal sapogenin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Physical and Chemical Properties
Gitogenin is a triterpenoid sapogenin found in various plant species, including those of the Trigonella and Tribulus genera[1][2]. It presents as a white to off-white crystalline solid and serves as a key precursor in the synthesis of various steroidal compounds[2][3].
Quantitative Data Summary
The key physicochemical properties of Gitogenin are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂₇H₄₄O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 432.64 g/mol | [1][2][3][4][5] |
| Exact Mass | 432.32395988 Da | [1] |
| Melting Point | 271-275 °C (with decomposition) | [4][7] |
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Solubility | Soluble in Chloroform (30 mg/mL) and Ethanol; Limited solubility in water | [2][3] |
| Optical Rotation | [α]²⁵_D_ = -75° (in CHCl₃) | [7] |
| Purity | ≥98% (HPLC), ≥90.0% (GC) | [2][5][8] |
| CAS Registry Number | 511-96-6 | [1][3] |
| Storage Temperature | -20°C for long-term storage | [2][9] |
| Stability | Stable for ≥ 4 years at -20°C | [2] |
| Topological Polar Surface Area | 58.9 Ų | [1] |
Experimental Protocols
This section details generalized methodologies for the isolation, characterization, and biological evaluation of Gitogenin. These protocols are based on established procedures for similar steroidal sapogenins.
Isolation and Purification from Plant Material
This protocol outlines a general procedure for extracting Gitogenin from plant sources like fenugreek (Trigonella foenum-graecum) seeds, based on methods for the closely related sapogenin, diosgenin[10][11].
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Preparation of Plant Material : Air-dry the plant material (e.g., seeds) and grind it into a fine powder to increase the surface area for extraction.
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Acid Hydrolysis :
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Suspend the powdered material in a 2-4 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
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Reflux the mixture for 2-4 hours. This step cleaves the glycosidic bonds, releasing the aglycone (Gitogenin).
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-
Extraction :
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After cooling, neutralize the mixture with a base (e.g., NaOH or Na₂CO₃).
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Filter the mixture to remove solid plant debris.
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Extract the aqueous filtrate multiple times with an organic solvent such as chloroform or n-hexane.
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-
Purification :
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Combine the organic extracts and wash with distilled water to remove impurities.
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Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to yield the crude sapogenin extract.
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Further purify the crude extract using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing pure Gitogenin.
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-
Crystallization : Recrystallize the purified Gitogenin from a suitable solvent (e.g., ethanol or acetone) to obtain a crystalline solid.
Structural Characterization
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Sample Preparation : Dissolve 5-10 mg of purified Gitogenin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition : Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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2D NMR Experiments : To aid in unequivocal structure assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Data Analysis : Analyze the chemical shifts (δ), coupling constants (J), and correlation peaks to assign all proton and carbon signals to the Gitogenin structure[6][12].
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Sample Introduction : Introduce a dilute solution of Gitogenin into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
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Ionization : Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Mass Analysis : Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight.
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Tandem MS (MS/MS) : Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
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Fragmentation Analysis : Analyze the resulting fragmentation pattern to obtain structural information about the molecule. The fragmentation of steroidal saponins often involves characteristic cleavages of the spirostan skeleton[13][14].
Biological Activity Assays
Gitogenin is a known inhibitor of the UDP-glucuronosyltransferase isoform UGT1A4[2]. The following is a generalized protocol for an in vitro inhibition assay[9][15].
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Reagents : Human liver microsomes or recombinant human UGT1A4 supersomes, UGT1A4-specific probe substrate (e.g., trifluoperazine), cofactor UDPGA (uridine 5'-diphosphoglucuronic acid), and alamethicin (a pore-forming peptide to disrupt microsomal latency).
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Incubation :
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Pre-incubate the microsomes/supersomes with alamethicin on ice.
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In a 96-well plate, add buffer, the activated microsomes/supersomes, and varying concentrations of Gitogenin (dissolved in a suitable solvent like DMSO).
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Initiate the reaction by adding the UGT1A4 probe substrate and UDPGA.
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Reaction Termination : After a set incubation time (e.g., 60 minutes) at 37°C, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
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Analysis :
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Centrifuge the plate to precipitate proteins.
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Analyze the supernatant using LC-MS/MS to quantify the formation of the glucuronidated metabolite of the probe substrate.
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Data Calculation : Determine the rate of metabolite formation at each Gitogenin concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of Gitogenin concentration and fit the data to a suitable model to calculate the IC₅₀ value.
Gitogenin has been shown to stimulate growth hormone release from primary rat pituitary cells[2]. A general protocol to assess this activity is outlined below.
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Cell Culture : Isolate primary anterior pituitary cells from rats and culture them in a suitable medium until they form a monolayer.
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Treatment :
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Wash the cells with a serum-free medium.
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Treat the cells with various concentrations of Gitogenin (e.g., 20 µg/mL) or a vehicle control for a specified period (e.g., 4-24 hours).
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Sample Collection : Collect the cell culture supernatant, which contains the secreted growth hormone.
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Quantification of Growth Hormone :
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Measure the concentration of growth hormone in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat growth hormone[16][17].
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The ELISA procedure typically involves adding the supernatant to microplate wells coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP), and finally a substrate to produce a colorimetric signal.
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-
Data Analysis : Quantify the hormone concentration by comparing the absorbance values to a standard curve. Express the results as the amount of growth hormone released relative to the control group.
Biological Activities and Signaling Pathways
While the specific molecular mechanisms of Gitogenin are not fully elucidated, its reported anti-inflammatory and anticancer activities suggest it may modulate key cellular signaling pathways, similar to other bioactive natural products like flavonoids and steroidal saponins[3][18][19].
Potential pathways include:
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NF-κB Signaling : A central pathway in inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and interleukins[1].
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MAPK Signaling : The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play critical roles in both inflammation and cancer[19][20].
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PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, and it is a common target for anticancer agents derived from natural sources[2][4].
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Apoptosis Pathways : Gitogenin's potential anticancer effects likely involve the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspases[4][7].
Mandatory Visualizations
Experimental Workflow and Signaling Diagrams
Caption: Generalized workflow for the isolation, purification, and analysis of Gitogenin.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for diosgenin extraction from fenugreek (Trigonella foenum-graecum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UGT Inhibition | Evotec [evotec.com]
- 10. ijcpa.in [ijcpa.in]
- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 12. scielo.br [scielo.br]
- 13. MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode [zpxb.xml-journal.net]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. bioivt.com [bioivt.com]
- 16. novamedline.com [novamedline.com]
- 17. monobind.com [monobind.com]
- 18. Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
